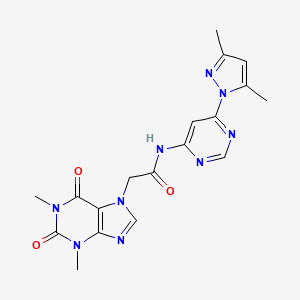

N-(6-(3,5-二甲基-1H-吡唑-1-基)嘧啶-4-基)-2-(1,3-二甲基-2,6-二氧代-2,3-二氢-1H-嘌呤-7(6H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

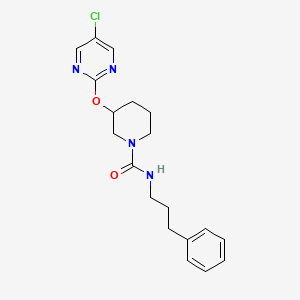

The compound "N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide" is a complex molecule that appears to be related to heterocyclic chemistry and oligonucleotide synthesis. The molecule consists of a pyrazole moiety, a pyrimidine ring, and a purine derivative, which are common structures in medicinal chemistry due to their presence in nucleotides and various biologically active compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, a series of N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile and related pyrazolo-pyrido-pyrimidine derivatives were prepared using 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in the presence of piperidine in ethanol . This suggests that the synthesis of the compound may involve similar condensation reactions and the use of aminopyrazole and cyanoacetamide precursors.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings, which are likely to influence its chemical behavior and potential interactions with biological targets. The pyrazole and pyrimidine rings are known to participate in hydrogen bonding and pi-pi interactions, while the purine derivative may be involved in additional hydrogen bonding due to its lactam system .

Chemical Reactions Analysis

The reactivity of related compounds has been studied, particularly in the context of oligonucleotide synthesis. For example, fluorescent N-/purin-6-yl/pyridinium salts, which are structurally related to the purine part of the compound, have been observed as side-products in oligonucleotide synthesis. These salts are formed under phosphorylation and arenesulphonation conditions and exhibit high reactivity towards reagents used in oligonucleotide chemistry . This indicates that the purine moiety in the compound may also be reactive under similar conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide" are not detailed in the provided papers, we can infer from related compounds that it may exhibit fluorescence, as seen with the N-/purin-6-yl/pyridinium salts . Additionally, the solubility and stability of the compound would likely be influenced by the presence of multiple heterocyclic rings and substituents, which could affect its behavior in various solvents and under different chemical conditions.

科学研究应用

抗菌应用

研究发现吡唑并嘧啶衍生物在合成具有良好抗菌活性的新杂环化合物中很有用。这些化合物的合成涉及复杂的化学反应,得到的产物已经过评估,以了解其对各种微生物剂的功效。此类研究强调了这些化合物为开发新的抗菌剂所做的贡献,以解决对耐药性的日益担忧 (Bondock, Rabie, Etman, & Fadda, 2008).

神经炎症成像

吡唑并[1,5-a]嘧啶衍生物的一个显著应用是通过正电子发射断层扫描 (PET) 在神经炎症成像中的应用。这些化合物对转运蛋白 18 kDa (TSPO) 具有高亲和力,TSPO 是神经炎症过程的生物标志物。此应用突出了该化合物在推进神经影像技术中的作用,能够对神经炎症进行体内研究,而神经炎症是各种神经疾病的关键因素 (Damont 等人,2015).

抗癌活性

合成新型吡唑并嘧啶衍生物并评估其抗癌活性是另一个重要的研究领域。这些研究涉及复杂的合成途径,最终得到针对各种癌细胞系进行测试的化合物。此类研究的结果为开发新的抗癌疗法提供了宝贵的见解,展示了吡唑并嘧啶衍生物在肿瘤学中的潜力 (Fahim、Elshikh 和 Darwish,2019).

新型合成途径

探索合成包含吡唑并嘧啶部分的杂环化合物的研究产生了新的方法和合成路线。化学合成领域的这些进步不仅扩展了杂环化合物的种类,还为其在药物化学等各个领域的应用开辟了新的可能性。通过创新合成策略开发这些新型化合物突出了吡唑并嘧啶衍生物在科学研究中的多功能性和潜力 (Abu-Melha,2013).

属性

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N9O3/c1-10-5-11(2)27(23-10)13-6-12(19-8-20-13)22-14(28)7-26-9-21-16-15(26)17(29)25(4)18(30)24(16)3/h5-6,8-9H,7H2,1-4H3,(H,19,20,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONNKRLPCXFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N9O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)